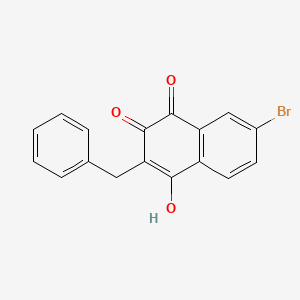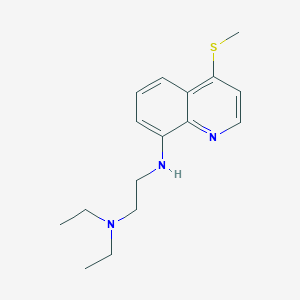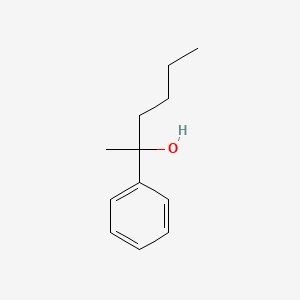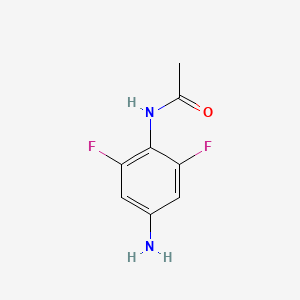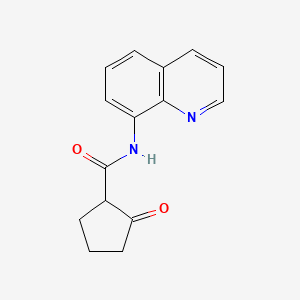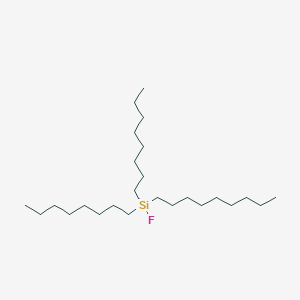
N-2-Propen-1-yldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Propen-1-yldodecanamide is an organic compound with the molecular formula C15H29NO It is a derivative of dodecanamide, where the hydrogen atom on the nitrogen is replaced by a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Propen-1-yldodecanamide typically involves the reaction of dodecanamide with propenyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amide nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-2-Propen-1-yldodecanamide undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-2-Propen-1-yldodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Propen-1-yldodecanamide involves its interaction with specific molecular targets. The propenyl group can undergo electrophilic addition reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-2-Propen-1-ylhexanamide
- N-2-Propen-1-yloctanamide
- N-2-Propen-1-yldecanamide
Uniqueness
N-2-Propen-1-yldodecanamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, potentially enhancing its interaction with lipid membranes and hydrophobic environments.
Properties
Molecular Formula |
C15H29NO |
|---|---|
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-prop-2-enyldodecanamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-15(17)16-14-4-2/h4H,2-3,5-14H2,1H3,(H,16,17) |
InChI Key |
QETSRTWWFUBYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


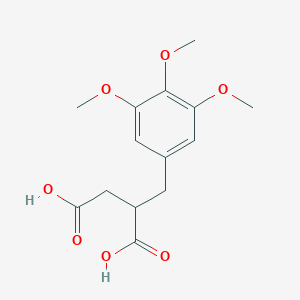
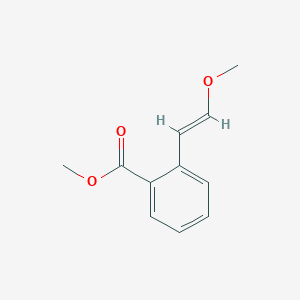
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
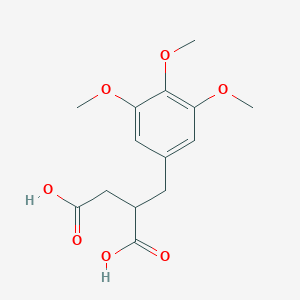
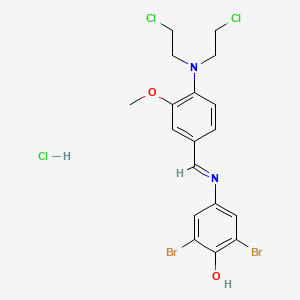

![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
